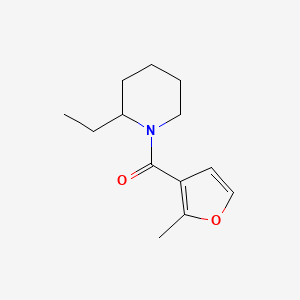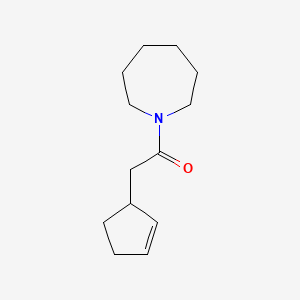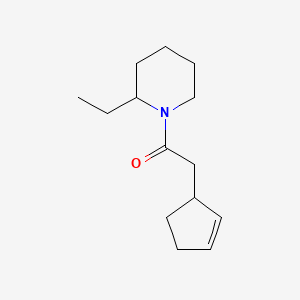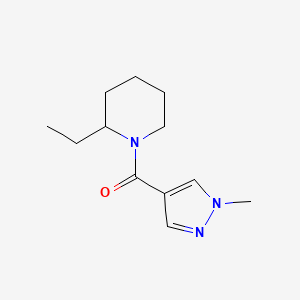
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone, also known as EPM, is a chemical compound that has been studied for its potential uses in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous studies. In
Mécanisme D'action
The exact mechanism of action of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a crucial role in neurotransmission and cell survival. (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to increase the expression of the sigma-1 receptor and to enhance its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of several proteins involved in cell survival and to decrease the expression of proteins involved in cell death. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. In animal studies, (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to improve motor function and cognitive performance in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Another advantage is its neuroprotective effects, which make it a potential candidate for the development of new treatments for neurodegenerative diseases. However, one limitation of using (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone. One area of interest is its potential use in treating drug addiction and depression. (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to modulate the activity of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation. Another area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone involves the reaction of 2-methylfuran-3-carboxylic acid with 2-ethylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final product, (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone.
Applications De Recherche Scientifique
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neurotransmission, ion channel regulation, and cell survival. (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been investigated for its potential use in treating drug addiction and depression.
Propriétés
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-11-6-4-5-8-14(11)13(15)12-7-9-16-10(12)2/h7,9,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDXABQPHZHMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)







